molecular formula C7H7F3N2O2 B3008451 methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1245772-13-7

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3008451
CAS No.: 1245772-13-7
M. Wt: 208.14
InChI Key: XPWPOUHSKSLGLJ-UHFFFAOYSA-N
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Description

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified to yield the final product. The reaction conditions often include the use of a strong acid catalyst and a controlled temperature to ensure the formation of the desired pyrazole ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the pyrazole ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as trifluoromethyl pyrazoles and trifluoroethyl pyrazoles. These compounds share similar chemical properties but may differ in their reactivity and applications.

Uniqueness

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWPOUHSKSLGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 1H-pyrazole-3-carboxylate (1.0 g, 7.94 mmol) was dissolved in DMF (25 mL) and cesium carbonate (12.9 g, 39.7 mmol) was added. The mixture was cooled to 0 C and 2,2,2-trifluoroethyl methanesulfonate (2.4 mL, 19.8 mmol) was gradually added. The mixture was warmed to room temperature and stirred for 16 h. Water was added and the mixture was extracted with EtOAc (3×25 mL). The combined organic extracts were washed with brine (3×10 mL) and concentrated under vacuum. The residue was purified by FCC, eluting with hexane followed by 0.5% MeOH in DCM to afford the title compound as a yellow oil (0.312 g, 19%). Method D HPLC-MS: MH+ requires m/z=209 Found: m/z=209, Rt=2.08 min (98%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19%

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